Methyl 3-(cyclopropylamino)-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 3-(cyclopropylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(8(10)11-2)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAAIMCXBARGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of Methyl 2-Methylacrylate
A common synthetic approach involves the Michael addition of cyclopropylamine to methyl 2-methylacrylate under controlled conditions:
- Reactants: Cyclopropylamine and methyl 2-methylacrylate
- Solvent: Typically anhydrous methanol or acetonitrile
- Catalyst: Sometimes acid or base catalysts are employed to facilitate the addition
- Conditions: Mild temperature (room temperature to 50°C), reaction times ranging from several hours to overnight
- Mechanism: Nucleophilic attack of the amine on the activated double bond of the acrylate, yielding the amino ester
This method yields this compound with moderate to high yields, depending on reaction optimization.
Industrial Scale Considerations
For industrial production, batch or continuous flow processes are used to scale up the amination reaction:
- Automated reactors with precise temperature and mixing control improve reproducibility and yield
- Purification is achieved by distillation or recrystallization to ensure high purity
- Optimization of solvent, catalyst, and stoichiometry is critical for cost efficiency and environmental safety
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael addition of cyclopropylamine to methyl 2-methylacrylate | Cyclopropylamine, methyl 2-methylacrylate, methanol, RT, 12-24 h | 70-85 | Mild conditions, straightforward procedure |
| Reductive amination (analogous) | Cyclopropylamine, aldehyde/keto ester, NaBH(OAc)3, MeOH, RT, overnight | 50-90 | Requires reducing agent, adaptable method |
| Industrial batch process | Automated reactor, controlled temp, solvent distillation | >80 | Scalable, high purity product |
Purification Techniques
Purification of this compound is essential to remove unreacted starting materials and side products:
- Column Chromatography: Silica gel with eluents such as chloroform/methanol mixtures
- Recrystallization: Using ethyl acetate/hexane mixtures or freeze-drying from 1,4-dioxane
- Distillation: For volatile impurities removal in industrial setups
These methods ensure the isolation of the compound as a colorless solid with high chemical purity.
Summary of Research Findings
- The Michael addition of cyclopropylamine to methyl 2-methylacrylate is the most direct and commonly used synthetic route.
- Reductive amination methods provide alternative pathways, especially for related amino esters.
- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.
- Industrial production emphasizes process control and purification to meet quality standards.
- The compound’s preparation is well-documented in peer-reviewed synthetic organic chemistry literature, confirming reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 3-(cyclopropylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropylamino groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Amino Esters
(a) Methyl 3-(benzylamino)-2-methylpropanoate (CAS: 4010-62-2)
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Key Differences : Replaces the cyclopropyl group with a benzyl moiety.
- Properties : Higher lipophilicity (logP ~2.5 predicted) due to the aromatic benzyl group. Boiling point: 142–144°C at 14 Torr , density: 1.031 g/cm³ .
- Applications : Used in peptide mimetics and as a building block in drug discovery.
(b) Ethyl 3-(cyclopropylamino)-2-methylpropanoate
- Molecular Formula: C₉H₁₇NO₂
- Key Differences : Ethyl ester instead of methyl.
(c) Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9)
Functional Group Variants
(a) Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate
- Molecular Formula : C₁₁H₁₃FO₂S
- Key Differences: Thioether linkage and fluorophenyl group replace the cyclopropylamino moiety.
(b) 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid (CAS: 80186-81-8)
- Molecular Formula: C₆H₁₃NO₂S
- Key Differences: Carboxylic acid instead of ester; sulfanyl and aminoethyl groups.
Pharmacologically Relevant Analogs
(a) Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate (CAS: 1507228-21-8)
- Key Differences : Imidazole ring introduced at the 3-position.
- Impact: Potential for hydrogen bonding and interactions with biological targets (e.g., kinase inhibitors) .
(b) Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate
- Molecular Formula : C₁₆H₂₀O₃
- Key Differences: Oxo-propanoyl group and 2-methylbenzyl substituent.
- Applications: Intermediate in triazolopyrimidinone derivatives with evaluated non-opioid analgesic activity .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : Cyclopropyl groups confer rigidity and metabolic stability, whereas benzyl or aromatic substituents increase lipophilicity for membrane penetration .
- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl analogs, impacting bioavailability .
- Functional Group Effects : Thioethers and imidazole rings enhance electronic diversity, enabling interactions with enzymes or receptors .
Biological Activity
Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a cyclopropylamino group attached to a branched propanoate, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight: 157.21 g/mol
- Structure: The compound features an ester functional group, which enhances its reactivity and potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: Similar compounds have demonstrated the ability to interact with various biological receptors through hydrogen bonding and dipole interactions, influencing cellular signaling pathways.
- Enzyme Modulation: The compound may act as a ligand for specific enzymes, altering their activity and impacting metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
Biological Activities
This compound has shown promise in several areas:
- Neuroactive Properties: The compound is being investigated for its neuroactive effects, potentially contributing to treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Antitumor Effects: There is interest in its potential as an anticancer agent due to structural similarities with other known anticancer compounds.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study focusing on the neuroprotective properties of this compound indicated that the compound could modulate neuroinflammatory responses. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when neuronal cells were treated with this compound, suggesting its potential utility in managing neurodegenerative conditions .
Pharmacokinetics
Pharmacokinetic studies of structurally similar compounds have shown promising bioavailability and stability under physiological conditions. This compound is expected to exhibit similar characteristics, which would enhance its therapeutic applicability.
Future Directions
Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies: Conducting animal model studies to assess the efficacy and safety profile.
- Mechanistic Studies: Detailed investigations into the molecular interactions at play.
- Formulation Development: Exploring various formulations to optimize delivery and bioavailability.
Q & A
Q. What biological screening protocols are recommended for evaluating this compound’s activity?
- Methodological Answer : Use tiered assays:
- Primary screening : Enzyme inhibition (e.g., serine hydrolases) or receptor binding (radioligand displacement).
- Secondary assays : Cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation).
- Tertiary studies : In vivo pharmacokinetics (rodent models) with LC-MS/MS quantification .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
